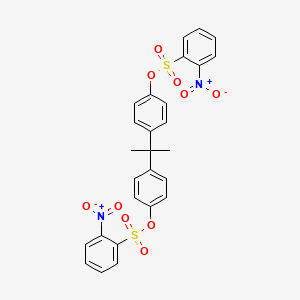

Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate)

Description

Properties

CAS No. |

84963-06-4 |

|---|---|

Molecular Formula |

C27H22N2O10S2 |

Molecular Weight |

598.6 g/mol |

IUPAC Name |

[4-[2-[4-(2-nitrophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 2-nitrobenzenesulfonate |

InChI |

InChI=1S/C27H22N2O10S2/c1-27(2,19-11-15-21(16-12-19)38-40(34,35)25-9-5-3-7-23(25)28(30)31)20-13-17-22(18-14-20)39-41(36,37)26-10-6-4-8-24(26)29(32)33/h3-18H,1-2H3 |

InChI Key |

DZANUCWHWPTNPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) typically involves the reaction of 2-nitrobenzenesulfonyl chloride with bisphenol A under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulphonate ester bonds . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and efficiency . The compound is then purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) undergoes various chemical reactions, including:

Substitution Reactions: The nitro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in a suitable solvent (e.g., dimethylformamide) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are employed for reduction reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Substitution: Products with different functional groups replacing the nitro groups.

Reduction: Amines derived from the reduction of nitro groups.

Oxidation: Sulfonic acids or other oxidized products.

Scientific Research Applications

Analytical Chemistry

1.1 Chromatography

One of the primary applications of isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) is in high-performance liquid chromatography (HPLC). This compound can be effectively analyzed using a reverse-phase HPLC method, which employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid. The method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable for both research and industrial applications .

Pharmacokinetics

Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) has shown promise in pharmacokinetic studies. Its ability to separate and quantify compounds efficiently makes it an essential tool in drug development and testing. The compound's stability under various conditions allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs in biological systems .

Material Science

3.1 Polymer Chemistry

In the realm of polymer chemistry, isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) can be utilized as a cross-linking agent. Its structure allows it to enhance the mechanical properties and thermal stability of polymers when incorporated into polymer matrices. This application is particularly relevant in developing advanced materials for industrial use .

3.2 Coatings and Adhesives

The compound's unique chemical properties make it suitable for formulating coatings and adhesives that require enhanced durability and resistance to environmental factors. The incorporation of this compound can improve adhesion characteristics and overall performance in various applications ranging from automotive to construction materials .

Mechanism of Action

The mechanism by which isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The nitro groups can participate in redox reactions, influencing cellular processes and signaling pathways . The compound’s structure allows it to bind to specific sites on target molecules, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Compound A : Isopropylidenedi-1,4-phenylene bis(2-aminobenzenesulphonate)

- CAS : 68015-60-1; EINECS : 284-808-0

- Key Differences: Replaces nitro groups with amino (-NH₂) groups.

- Impact: Reactivity: Amino groups are electron-donating, increasing nucleophilicity and reducing oxidative stability compared to the nitro analogue. Applications: Likely used in dyes or pharmaceuticals due to the azo-compatible amino groups .

Compound B : Phenol,4,4'-(1-methylethylidene)bis-, bis(4-methylbenzenesulfonate)

- CAS : 2665-65-8; Molecular Formula : C₂₉H₂₈O₆S₂

- Key Differences : Substitutes nitro groups with methylbenzenesulphonate (-SO₃C₆H₄CH₃).

- Impact: Solubility: Methyl groups enhance hydrophobicity, reducing water solubility compared to the nitro analogue. Applications: Potential use as a plasticizer or stabilizer in polymers .

Compound C : Sodium 1,1'-isopropylidenedi-p-phenylene bis[2-azo-benzenesulphonate]

Physicochemical Properties (Inferred)

| Property | Target Compound | Compound A (Amino) | Compound B (Methyl) | Compound C (Azo/Sodium) |

|---|---|---|---|---|

| Polarity | High (nitro, sulphonate) | Moderate (amino) | Low (methyl) | High (sodium sulphonate) |

| Thermal Stability | Moderate (nitro decomposition) | High (amine stability) | High (methyl inertness) | Low (azo thermal cleavage) |

| Solubility | Low in water (ester form) | Moderate in polar solvents | Low in water | High in water (ionic form) |

Biological Activity

Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) (CAS Number: 84963-06-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, toxicity, and relevant research findings.

Chemical Structure and Properties

Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) is characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 382.42 g/mol

- Density : Approximately 1.3 g/cm³

- Solubility : Soluble in organic solvents like chloroform and sparingly soluble in water.

Biological Activity Overview

Research indicates that Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) exhibits various biological activities, particularly in the context of its potential therapeutic applications and toxicity.

1. Antimicrobial Activity

Studies have shown that compounds similar to Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) can exhibit antimicrobial properties. For instance, derivatives of nitrobenzene sulfonates have been evaluated for their effectiveness against certain bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

2. Cytotoxicity and Genotoxicity

The compound has been subjected to cytotoxicity assays to determine its effects on mammalian cells. In vitro studies have indicated that it may induce cytotoxic effects at higher concentrations, suggesting a dose-dependent relationship. Furthermore, genotoxicity studies have utilized bacterial strains such as Salmonella typhimurium to assess mutagenic potential, with findings indicating possible DNA-damaging effects under specific conditions .

Case Study: Cytotoxic Effects in Cell Lines

A study conducted on human liver cell lines (HepG2) demonstrated that Isopropylidenedi-p-phenylene bis(2-nitrobenzenesulphonate) caused significant cell death at concentrations above 50 µM after 24 hours of exposure. The study utilized MTT assays to quantify cell viability, revealing an IC50 value of approximately 40 µM, indicating moderate cytotoxicity .

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 70 |

| 50 | 40 |

| 100 | 15 |

3. Toxicological Profile

Toxicological assessments have highlighted the potential risks associated with exposure to this compound. Acute toxicity studies suggest that it may pose risks if ingested or inhaled, with symptoms including respiratory distress and skin irritation. Long-term exposure has raised concerns regarding reproductive toxicity based on preliminary animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.